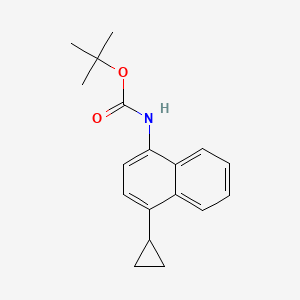

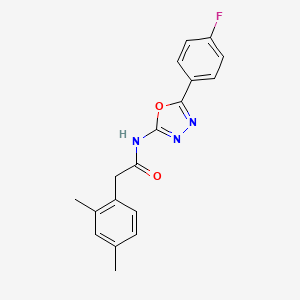

![molecular formula C20H19N3OS2 B2612651 N-(benzo[d]thiazol-2-yl)-2-((1-propyl-1H-indol-3-yl)thio)acetamide CAS No. 497064-31-0](/img/structure/B2612651.png)

N-(benzo[d]thiazol-2-yl)-2-((1-propyl-1H-indol-3-yl)thio)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(benzo[d]thiazol-2-yl)-2-((1-propyl-1H-indol-3-yl)thio)acetamide, also known as BTA-EG6, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the family of benzothiazole derivatives, which have been found to exhibit various biological activities, including antitumor, antimicrobial, and anti-inflammatory properties. BTA-EG6 is synthesized using a specific method, and its mechanism of action is still under investigation.

Wissenschaftliche Forschungsanwendungen

Antimicrobial and Antioxidant Activities

The compound N-(benzo[d]thiazol-2-yl)-2-((1-propyl-1H-indol-3-yl)thio)acetamide, along with related structures, has been synthesized and evaluated for potential antimicrobial and antioxidant activities. Research indicates that derivatives of this compound have demonstrated potent anti-microbial activity against various bacterial and fungal strains. Furthermore, some derivatives exhibited very good antioxidant activity, assessed by methods such as DPPH radical scavenging activity (RSA), Ferric ions (Fe3+) reducing antioxidant power (FRAP), and Ferrous (Fe2+) metal ion chelating activity (Basavaraj S Naraboli & J. S. Biradar, 2017).

Antibacterial Properties

Another study focused on the synthesis of novel N-(benzo[d]thiazol-2-yl)-2-((2,4'-dioxospiro[indoline-3, 2'-thiazolidin]-3'-yl)amino)acetamide derivatives, revealing their potent antibacterial activity against a spectrum of Gram-positive and Gram-negative bacteria. This research underscores the potential of such compounds in developing new antibacterial agents (Mayuri A. Borad, Manoj N. Bhoi, Jagruti A. Parmar, & H. Patel, 2015).

Antitumor Activity

The antitumor potential of N-(benzo[d]thiazol-2-yl)-2-((1-propyl-1H-indol-3-yl)thio)acetamide derivatives has also been explored. A study synthesizing new derivatives bearing different heterocyclic rings based on a 2-(4-aminophenyl)benzothiazole structure reported significant antitumor activity against various human tumor cell lines. This suggests the compound's relevance in cancer research and therapy (L. Yurttaş, Funda Tay, & Ş. Demirayak, 2015).

Anticonvulsant Agents

Research into the anticonvulsant effects of benzothiazole derivatives, including those related to N-(benzo[d]thiazol-2-yl)-2-((1-propyl-1H-indol-3-yl)thio)acetamide, has shown promising results. Compounds have been synthesized and evaluated for their efficacy in inhibiting seizures, demonstrating potential as anticonvulsant agents. This highlights the compound's versatility in addressing neurological disorders (Dachuan Liu, Hong-jian Zhang, C. Jin, & Zhe-Shan Quan, 2016).

Photophysical Properties

A study focused on the photophysical properties of amide hydrogen bonded N-(benzo[d]thiazol-2-yl) acetamide crystals has provided insight into the hydrogen bonding interactions and their effects on the compound's properties. This research could have implications for the development of materials and compounds with specific photophysical characteristics (Umamahesh Balijapalli et al., 2017).

Eigenschaften

IUPAC Name |

N-(1,3-benzothiazol-2-yl)-2-(1-propylindol-3-yl)sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3OS2/c1-2-11-23-12-18(14-7-3-5-9-16(14)23)25-13-19(24)22-20-21-15-8-4-6-10-17(15)26-20/h3-10,12H,2,11,13H2,1H3,(H,21,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHJQXUSMHLIQSS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=C(C2=CC=CC=C21)SCC(=O)NC3=NC4=CC=CC=C4S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

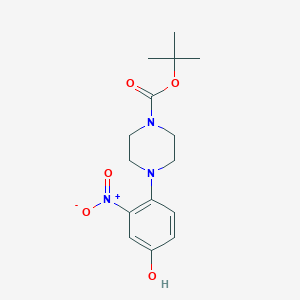

![4-Fluoro-5-[(2-methylpropan-2-yl)oxycarbonylamino]isoquinoline-1-carboxylic acid](/img/structure/B2612569.png)

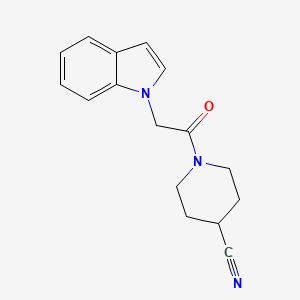

![N-(4-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thiazol-2-yl)-5-oxopyrrolidine-2-carboxamide](/img/structure/B2612576.png)

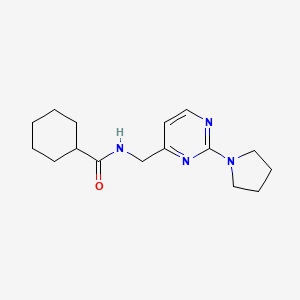

![N-[1-[3-(Prop-2-enoylamino)propanoyl]piperidin-4-yl]benzamide](/img/structure/B2612579.png)

![Benzyl 6-azaspiro[2.5]octan-1-ylcarbamate hydrochloride](/img/structure/B2612580.png)

![2,5-dichloro-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide hydrochloride](/img/structure/B2612585.png)

![N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-[butyl(methyl)sulfamoyl]benzamide](/img/structure/B2612587.png)